Scopoletin acetate
CAS No.: 56795-51-8
Cat. No.: VC20751411
Molecular Formula: C12H10O5
Molecular Weight: 234.2 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 56795-51-8 |
---|---|
Molecular Formula | C12H10O5 |
Molecular Weight | 234.2 g/mol |
IUPAC Name | (6-methoxy-2-oxochromen-7-yl) acetate |
Standard InChI | InChI=1S/C12H10O5/c1-7(13)16-11-6-9-8(5-10(11)15-2)3-4-12(14)17-9/h3-6H,1-2H3 |
Standard InChI Key | HYCLWDHZALFLJV-UHFFFAOYSA-N |
SMILES | CC(=O)OC1=C(C=C2C=CC(=O)OC2=C1)OC |
Canonical SMILES | CC(=O)OC1=C(C=C2C=CC(=O)OC2=C1)OC |
Appearance | Cryst. |
Melting Point | 177°C |
Chemical Structure and Properties
Scopoletin acetate, chemically known as (6-methoxy-2-oxochromen-7-yl) acetate or 6-Methoxy-2-oxo-2H-chromen-7-yl acetate, is a derivative of scopoletin formed through acetylation of the 7-hydroxyl group . The compound is characterized by the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C12H10O5 |
SMILES | CC(=O)OC1=C(C=C2C=CC(=O)OC2=C1)OC |
InChI | InChI=1S/C12H10O5/c1-7(13)16-11-6-9-8(5-10(11)15-2)3-4-12(14)17-9/h3-6H,1-2H3 |
InChIKey | HYCLWDHZALFLJV-UHFFFAOYSA-N |
Molecular Weight | 234.05228 g/mol |
Note: There is some discrepancy in the literature regarding the molecular formula and weight, with one source reporting C12H12O6 and 252.22 g/mol. The values presented above align with the most reliable chemical database entries .
The compound's structure includes a coumarin core (2H-1-benzopyran-2-one) with methoxy substitution at the 6-position and an acetate group at the 7-position. This specific substitution pattern contributes to its unique physicochemical properties and biological activities.
Predicted Collision Cross Section
Mass spectrometry analysis provides important information about scopoletin acetate's physical properties. The predicted collision cross section (CCS) values for different adducts of scopoletin acetate are presented below :
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]+ | 235.06011 | 145.6 |
[M+Na]+ | 257.04205 | 159.9 |
[M+NH4]+ | 252.08665 | 153.1 |
[M+K]+ | 273.01599 | 154.8 |
[M-H]- | 233.04555 | 148.4 |
[M+Na-2H]- | 255.02750 | 151.3 |
[M]+ | 234.05228 | 148.4 |
[M]- | 234.05338 | 148.4 |
These CCS values are valuable for analytical chemistry applications, particularly in ion mobility spectrometry and mass spectrometry, allowing for improved identification and characterization of the compound in complex matrices.
Biosynthesis and Sources
Scopoletin acetate is derived from scopoletin, which is synthesized in plants through the phenylpropanoid pathway . While scopoletin is widely distributed in the plant kingdom, scopoletin acetate is typically produced through chemical modification of the parent compound or isolated directly from specific plant sources.
The parent compound, scopoletin, occurs naturally in various plant families including Solanaceae (Scopolia japonica, Scopolia carniolica, Atropa belladonna) and Convolvulaceae (Convolvulus scammonia) . The acetylation of scopoletin to form scopoletin acetate may occur naturally in some plant species as part of their secondary metabolism or can be performed synthetically in laboratory settings.
Incorporation into Lignin
One of the most significant findings regarding scopoletin acetate relates to its incorporation into plant lignin polymers. Research has demonstrated that plants overexpressing the scopoletin biosynthetic pathway can incorporate scopoletin into lignin structures .
Mechanism of Incorporation
The incorporation of scopoletin into lignin alters several key characteristics of the polymer:
-
Increased S/G ratio (ratio of syringyl to guaiacyl units)
-
Increased frequency of β-aryl ether linkages (8-O-4)
-
Reduced frequencies of condensed lignin bonds (phenylcoumaran and resinol)
-
Reduced frequency of cinnamyl alcohol end groups
These structural changes are consistent with scopoletin functioning primarily as a chain initiator in lignin polymerization .
Pharmacological Properties
Scopoletin acetate demonstrates diverse pharmacological activities that make it a promising candidate for various biomedical applications. These properties are often modified versions of those exhibited by the parent compound scopoletin, potentially with enhanced bioavailability or efficacy.
Anti-inflammatory Effects
Coumarins like scopoletin acetate exhibit anti-inflammatory properties through multiple mechanisms. They inhibit pro-inflammatory cytokines and enzymes such as inducible nitric oxide synthase (iNOS). This activity suggests potential applications in managing chronic inflammatory conditions such as arthritis, inflammatory bowel disease, and various autoimmune disorders.
The acetylation of scopoletin may enhance its lipophilicity, potentially improving cellular penetration and bioavailability compared to the parent compound. This modification could result in altered pharmacokinetic properties while maintaining or enhancing the anti-inflammatory effects.
Antimicrobial Activity
Scopoletin acetate demonstrates broad-spectrum antimicrobial activity against bacteria, fungi, and parasites. This activity is attributed to its ability to disrupt microbial cell walls and inhibit key enzymes essential for microbial survival and proliferation.
The compound's antimicrobial properties make it a potential candidate for developing new antimicrobial agents, particularly in an era of increasing antimicrobial resistance. Further research into structure-activity relationships could lead to optimized derivatives with enhanced antimicrobial potency and selectivity.
Neuroprotective Effects
Studies on scopoletin indicate significant neuroprotective benefits through mechanisms such as acetylcholinesterase inhibition and reduction of amyloid-beta aggregation. Scopoletin acetate may share these properties, potentially with modified potency or selectivity due to the acetylation.
These neuroprotective effects suggest potential applications in treating neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, and other conditions characterized by neuronal damage or dysfunction.
Hepatoprotective Activity
Scopoletin derivatives, including scopoletin acetate, have been shown to protect liver cells by enhancing antioxidant enzyme activity and reducing liver enzyme markers during toxin-induced liver injury. Specifically, these compounds can enhance the activity of superoxide dismutase and reduce markers such as alanine transaminase (ALT).
This hepatoprotective activity suggests potential applications in treating or preventing liver diseases, including those caused by toxin exposure, alcohol consumption, or viral infections.
Applications
The diverse properties of scopoletin acetate have led to exploration of its potential applications across multiple fields, from pharmaceutical development to agricultural use.
Drug Development
Scopoletin acetate serves as a lead compound in medicinal chemistry due to its diverse pharmacological activities. Researchers have explored modifications to its structure to enhance specific properties such as enzyme inhibition or bioavailability.
The compound's multi-target action—combining anti-inflammatory, antimicrobial, neuroprotective, and hepatoprotective effects—makes it particularly interesting for developing multi-functional therapeutic agents. Such compounds could potentially address complex diseases with multiple pathological components.
Agricultural Applications
Coumarins, including scopoletin derivatives like scopoletin acetate, are being investigated for their insecticidal properties against agricultural pests. These compounds offer potential advantages due to their relatively low toxicity to non-target organisms compared to many conventional pesticides.
Additionally, the demonstrated incorporation of scopoletin into lignin offers potential applications in plant biotechnology. Transgenic plants with modified lignin composition incorporating scopoletin show improved biomass processing characteristics, particularly enhanced enzymatic cellulose-to-glucose conversion after alkaline pretreatment . This property could be valuable for biofuel production and other biorefinery applications.
Analytical Methods
Several analytical methods have been employed to detect, quantify, and characterize scopoletin acetate in various matrices. These methods are crucial for research on the compound's properties, presence in natural sources, and biological activities.
DFRC Analysis
The DFRC (Derivatization Followed by Reductive Cleavage) method has been used to analyze the incorporation of scopoletin into lignin polymers . This technique involves:
-
Degradation of lignin using specific reagents that cleave β-aryl ether linkages
-
Acetylation using deuterated acetic anhydride and pyridine
-
Analysis of the resulting products using GC-MS
NMR Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D HSQC (Heteronuclear Single Quantum Coherence) NMR, has been employed to characterize lignin structures containing scopoletin . This technique provides detailed information about the chemical environment of different atoms within the molecule and its connections in polymeric structures.
Mass Spectrometry
Mass spectrometry, often coupled with chromatographic techniques like gas chromatography (GC) or liquid chromatography (LC), is commonly used to identify and quantify scopoletin acetate. The predicted collision cross section values for different adducts, as presented earlier, are valuable for optimizing detection methods using ion mobility spectrometry-mass spectrometry (IMS-MS) .
Current Research and Future Directions
Research on scopoletin acetate continues to expand, with several promising directions for future investigation:
-
Structure-activity relationship studies to optimize pharmacological properties
-
Development of synthetic routes for efficient production of scopoletin acetate and derivatives
-
Exploration of additional biological activities and mechanisms of action
-
Applications in biomass engineering for improved biorefinery processes
-
Formulation development for pharmaceutical or agricultural applications
Recent advances in plant biotechnology have demonstrated that overexpression of key enzymes in the scopoletin biosynthetic pathway (F6'H1 and COSY) in lignifying tissues results in increased production of scopoletin and its incorporation into lignin polymers . This finding opens new possibilities for engineering plants with modified lignin composition for various industrial applications.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume